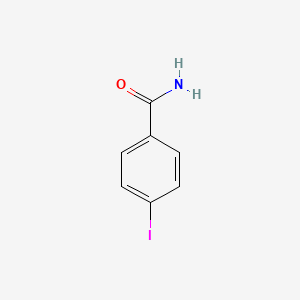

4-Iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNBLQCAFWFFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192674 | |

| Record name | 4-Iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3956-07-8 | |

| Record name | 4-Iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3956-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003956078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-iodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96ZLM2247 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 4-Iodobenzamide: Chemical Properties and Structure

An In-depth Technical Guide to 4-Iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzamide is an aromatic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a benzamide core substituted with an iodine atom at the para position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The presence of the iodine atom allows for various chemical modifications, including its use in radiolabeling for imaging studies. This document provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Iodobenzamide.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Iodobenzamide are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆INO | [1][2][3] |

| Molecular Weight | 247.03 g/mol | [1][2][3] |

| Appearance | Off-white to white solid | |

| Melting Point | 215-217 °C | [2][3] |

| Boiling Point | 328.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.897 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 3956-07-8 | [1][2][3] |

Chemical Structure and Identifiers

The structural details and various chemical identifiers for 4-Iodobenzamide are crucial for its unambiguous identification in literature and databases.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-iodobenzamide | [1] |

| Synonyms | p-Iodobenzamide, Benzamide, 4-iodo- | [1][3] |

| SMILES | C1=CC(=CC=C1C(=O)N)I | [1][3] |

| InChI | InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | [1][3] |

| InChIKey | XRNBLQCAFWFFPM-UHFFFAOYSA-N | [1][3] |

Experimental Protocols: Synthesis of 4-Iodobenzamide

A common and straightforward method for the synthesis of 4-Iodobenzamide involves the amidation of 4-iodobenzoyl chloride. The following protocol outlines a general procedure.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Formation of 4-Iodobenzoyl Chloride:

-

In a round-bottom flask, suspend 4-iodobenzoic acid in an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).

-

Gently reflux the mixture for 1-2 hours, or until the solid has completely dissolved and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-iodobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude 4-iodobenzoyl chloride in an anhydrous solvent such as DCM or THF.

-

Cool the solution in an ice bath.

-

Slowly and carefully add an excess of concentrated aqueous ammonia with vigorous stirring. A precipitate will form immediately.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium salts.

-

Dry the product under vacuum to yield 4-Iodobenzamide.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Below is a graphical representation of the synthesis workflow.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 4-Iodobenzamide.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons would appear as two doublets in the aromatic region, integrating to two protons each, due to the para-substitution pattern. The amide protons would typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four different types of carbon atoms in the aromatic ring and a signal for the carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-I stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 247). The isotopic pattern of iodine would also be observable.

Biological Relevance and Signaling Pathways

4-Iodobenzamide and its derivatives are of significant interest in neuropharmacology and oncology. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I, to create radioligands for imaging studies using Single-Photon Emission Computed Tomography (SPECT).

These radiolabeled compounds have been developed as high-affinity ligands for dopamine D2 receptors and sigma receptors.[4][5][6][7][8] The ability to visualize the density and distribution of these receptors in the brain is crucial for the diagnosis and differentiation of neurodegenerative diseases like Parkinson's disease and for understanding the pathophysiology of psychiatric disorders such as schizophrenia.[6] Furthermore, certain derivatives have shown potential for imaging tumors, like breast cancer, that overexpress sigma receptors.[4][8]

The fundamental principle behind this application is the specific binding of the radiolabeled 4-iodobenzamide derivative to its target receptor. This interaction can be visualized and quantified through SPECT imaging.

References

- 1. 4-Iodobenzamide | C7H6INO | CID 77561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]

- 3. 4-Iodobenzamide 97 3956-07-8 [sigmaaldrich.com]

- 4. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of in vivo binding of 125I-labeled 3-iodobenzamide (IBZM) to dopamine receptors by D2 antagonist and agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Iodobenzamide CAS number and molecular weight

An In-Depth Technical Guide to 4-Iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzamide, a halogenated aromatic amide of significant interest in chemical synthesis and as a scaffold in drug discovery. This document outlines its chemical and physical properties, potential synthesis routes, and its relevance in the context of advanced biochemical research, including its structural relationship to key therapeutic agent classes.

Core Compound Data

4-Iodobenzamide, also known as p-Iodobenzamide, is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 3956-07-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆INO | [2][3] |

| Molecular Weight | 247.03 g/mol | [1][2][3][5] |

| IUPAC Name | 4-iodobenzamide | [3] |

| Synonyms | p-Iodobenzamide | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 215-217 °C | [1][2] |

| InChI Key | XRNBLQCAFWFFPM-UHFFFAOYSA-N | [1][3] |

| SMILES | NC(=O)c1ccc(I)cc1 | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-Iodobenzamide can be achieved through standard organic chemistry transformations. A common and effective method involves the amidation of a 4-iodobenzoic acid derivative. Below is a detailed experimental protocol for a plausible laboratory-scale synthesis.

Protocol 1: Synthesis of 4-Iodobenzamide from 4-Iodobenzoic Acid

Objective: To prepare 4-Iodobenzamide via activation of the carboxylic acid and subsequent reaction with ammonia.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under a nitrogen atmosphere, suspend 1 equivalent of 4-iodobenzoic acid in anhydrous DCM.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

-

Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of 4-iodobenzoyl chloride is complete.

-

-

Amidation:

-

In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.

-

Slowly add the solution of 4-iodobenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate of 4-Iodobenzamide will form immediately.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

-

Work-up and Purification:

-

Filter the crude product through a Büchner funnel and wash the solid with cold deionized water to remove excess ammonia and ammonium salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Iodobenzamide.

-

Dry the purified product under vacuum.

-

Characterization:

-

Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the melting point and compare it to the literature value (215-217 °C)[1][2].

Caption: Synthetic workflow for the preparation of 4-Iodobenzamide.

Applications in Drug Discovery and Chemical Biology

The benzamide moiety is a well-established pharmacophore present in numerous approved drugs. While 4-Iodobenzamide itself is primarily a research chemical, its structure is highly relevant to several areas of drug development.

Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, which impair the homologous recombination pathway for DNA double-strand break repair, inhibiting PARP leads to a synthetic lethal phenotype, causing cancer cell death[6][7][8]. Several FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, feature a benzamide or related carboxamide group that is crucial for binding to the NAD⁺ binding pocket of the PARP enzyme. The 4-iodo substitution on the benzamide ring can serve as a versatile chemical handle for further derivatization or as a tool for studying structure-activity relationships (SAR) in novel PARP inhibitors.

Precursor for Radiopharmaceuticals

The iodine atom on the phenyl ring makes 4-Iodobenzamide an attractive precursor for developing radioiodinated molecules for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT)[9][10]. By replacing the stable ¹²⁷I isotope with a radioactive isotope such as ¹²³I or ¹²⁵I, researchers can synthesize tracers for various biological targets. For instance, the related compound Iodobenzamide (IBZM) is a dopamine D2 receptor antagonist used in SPECT imaging to study neurodegenerative diseases[10]. The 4-Iodobenzamide scaffold could be similarly elaborated to create novel imaging agents for other targets.

Relevant Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells is a cornerstone of modern targeted cancer therapy. This pathway highlights the importance of the benzamide scaffold in drug design.

-

DNA Damage: Endogenous or exogenous factors cause DNA single-strand breaks (SSBs).

-

PARP Action: PARP1 binds to the SSB and recruits other DNA repair proteins.

-

PARP Inhibition: A PARP inhibitor (containing a benzamide-like core) binds to the PARP enzyme, trapping it on the DNA. This prevents the repair of the SSB.

-

Replication Stress: During DNA replication, the unrepaired SSB leads to the collapse of the replication fork, creating a more severe DNA double-strand break (DSB).

-

Failed Repair in BRCA-deficient Cells: In normal cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. In BRCA-deficient cancer cells, this pathway is non-functional.

-

Cell Death (Apoptosis): The accumulation of unrepaired DSBs triggers programmed cell death, selectively killing the cancer cells[6][11].

-

Immune Activation: The accumulation of cytosolic DNA fragments from damaged cancer cells can activate the cGAS-STING pathway in immune cells, leading to the production of Type I interferons and promoting an anti-tumor immune response[12].

Caption: The principle of synthetic lethality with PARP inhibitors.

References

- 1. 4-Iodobenzamide 97 3956-07-8 [sigmaaldrich.com]

- 2. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]

- 3. 4-Iodobenzamide | C7H6INO | CID 77561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [guidechem.com]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-3-iodobenzamide|RUO [benchchem.com]

- 10. Iodobenzamide - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Iodobenzamide from 4-iodobenzoic acid

An In-Depth Technical Guide to the Synthesis of 4-Iodobenzamide from 4-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-iodobenzamide from 4-iodobenzoic acid. This document outlines two robust and commonly employed methodologies: the activation of the carboxylic acid via thionyl chloride and the direct amide coupling using a carbodiimide reagent. Detailed experimental protocols, a summary of quantitative data, and experimental workflow diagrams are presented to facilitate understanding and practical application in a laboratory setting.

Synthesis via Acyl Chloride Formation

This classic and high-yielding two-step method involves the initial conversion of 4-iodobenzoic acid to its more reactive acyl chloride derivative, 4-iodobenzoyl chloride, using thionyl chloride (SOCl₂). The intermediate acyl chloride is then reacted with a source of ammonia to furnish the desired 4-iodobenzamide.

Experimental Protocol

Step 1: Synthesis of 4-Iodobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-iodobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Iodobenzamide

-

Dissolve the crude 4-iodobenzoyl chloride from the previous step in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Collect the precipitated 4-iodobenzamide by filtration.

-

Wash the solid with cold water and dry under a vacuum to yield the final product.[1]

Caption: Experimental workflow for the synthesis of 4-Iodobenzamide via the thionyl chloride method.

Synthesis via Carbodiimide Coupling

This method facilitates the direct formation of the amide bond between 4-iodobenzoic acid and an ammonia source, circumventing the need for the isolation of a reactive acyl chloride intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent used for this purpose, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Experimental Protocol

-

To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Dissolve the reactants in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

-

Add a source of ammonia, such as concentrated ammonium hydroxide, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-iodobenzamide.[2]

Note: The yield for this specific reaction with ammonia is not widely reported in the literature; however, carbodiimide couplings are generally known to provide good to excellent yields.

Caption: Experimental workflow for the synthesis of 4-Iodobenzamide via EDC coupling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of 4-iodobenzamide.

| Parameter | Thionyl Chloride Method | Carbodiimide (EDC) Method | 4-Iodobenzamide Properties |

| Typical Yield | >90%[1] | Not Reported | - |

| Melting Point | - | - | 215-217 °C |

| Molecular Weight | - | - | 247.03 g/mol |

| Purity | Dependent on purification | Dependent on purification | Up to 97% (commercially available) |

Characterization Data

While publicly available NMR spectra for 4-iodobenzamide are limited, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the amide group are expected to be downfield compared to the protons ortho to the iodine atom. The two amide protons will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the amide, the carbon atom bearing the iodine, and the other aromatic carbons. The chemical shift of the carbon attached to the iodine will be significantly influenced by the heavy atom effect.[3][4][5]

References

Navigating the Solubility Landscape of 4-Iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzamide, a halogenated aromatic amide, serves as a crucial building block in medicinal chemistry and drug development. Its utility in the synthesis of radiolabeled ligands, enzyme inhibitors, and other pharmacologically active molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of 4-Iodobenzamide, outlines detailed experimental protocols for its determination, and presents a visual representation of the underlying principles governing its solubility.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Iodobenzamide in common organic solvents. Amides, as a class of compounds, exhibit a range of solubilities in organic solvents, influenced by their ability to act as hydrogen bond donors and acceptors.[1][2] The solubility of 4-Iodobenzamide will be dictated by the interplay of the polar amide group and the nonpolar iodinated benzene ring with the solvent's properties. Generally, amides are more soluble in polar solvents.[1]

To facilitate future research and data compilation, the following table is presented as a template for recording experimentally determined solubility values.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Methanol | CH₃OH | 5.1 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any chemical research and development program. The following are detailed methodologies for key experiments to quantify the solubility of 4-Iodobenzamide.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Apparatus and Materials:

-

4-Iodobenzamide (solid)

-

Selected organic solvents (high purity)

-

Constant temperature water bath or incubator with shaker

-

Volumetric flasks

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid 4-Iodobenzamide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration remains constant.

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of 4-Iodobenzamide in the diluted solution using a calibrated analytical method.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on the mass of the dissolved solute.[4][5][6]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus and Materials:

-

Saturated solution of 4-Iodobenzamide (prepared as in the shake-flask method)

-

Evaporating dish or watch glass

-

Analytical balance

-

Oven

-

Desiccator

Procedure:

-

Prepare a saturated solution of 4-Iodobenzamide in the desired solvent using the shake-flask method.

-

Accurately weigh a clean and dry evaporating dish.

-

Carefully transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or a well-ventilated area. For less volatile solvents, an oven at a temperature below the boiling point of the solvent and the melting point of 4-Iodobenzamide (215-217 °C) can be used.[7][8]

-

Once the solvent has completely evaporated, place the evaporating dish in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed.

-

Cool the evaporating dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporating dish containing the dry 4-Iodobenzamide residue.

-

The mass of the dissolved 4-Iodobenzamide is the difference between the final and initial mass of the evaporating dish.

-

Calculate the solubility in terms of grams per volume of solvent.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a common and convenient method for determining the concentration of a solute in a solution, provided the solute has a chromophore that absorbs in the UV-Vis range.[1][9][10][11]

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

4-Iodobenzamide

-

Selected organic solvent

-

Volumetric flasks and pipettes

Procedure:

-

Determination of λmax (Wavelength of Maximum Absorbance):

-

Prepare a dilute solution of 4-Iodobenzamide in the chosen solvent.

-

Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength at which the absorbance is highest (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 4-Iodobenzamide of a known concentration in the solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Analysis of the Saturated Solution:

-

Prepare the saturated solution of 4-Iodobenzamide and filter it as described in the shake-flask method.

-

Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the calibration curve to calculate the concentration of 4-Iodobenzamide in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of 4-Iodobenzamide.

Caption: Experimental workflow for determining the solubility of 4-Iodobenzamide.

Caption: Key factors influencing the solubility of 4-Iodobenzamide.

References

- 1. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]

- 8. 4-Iodobenzamide 97 3956-07-8 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

4-Iodobenzamide as a versatile scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-iodobenzamide core is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features that make it a valuable starting point for the design and synthesis of a diverse range of therapeutic and diagnostic agents. The presence of an iodine atom provides a handle for facile chemical modification, including radioiodination for imaging applications and cross-coupling reactions for the exploration of chemical space. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 4-iodobenzamide derivatives, highlighting their utility in targeting various proteins implicated in disease.

Synthesis of 4-Iodobenzamide and Its Derivatives

The 4-iodobenzamide scaffold can be readily synthesized and functionalized through various established chemical methodologies. A common starting material is 4-iodobenzoic acid, which can be coupled with a wide array of amines to generate a library of N-substituted 4-iodobenzamides.

General Synthesis of N-Aryl-4-iodobenzamides

A prevalent method for the synthesis of N-aryl-4-iodobenzamides involves the coupling of 4-iodobenzoic acid with an appropriate amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).[1]

Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

The iodine atom on the 4-iodobenzamide scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, enabling extensive structure-activity relationship (SAR) studies.

Biological Applications and Quantitative Data

The versatility of the 4-iodobenzamide scaffold is demonstrated by its application in developing inhibitors and ligands for a range of biological targets.

Sigma Receptor Ligands

4-Iodobenzamide derivatives have shown significant promise as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[2]

| Compound/Radioligand | Receptor | Ki (nM) | Cell Line |

| 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 | 4.6 (vs. Haloperidol) | MCF-7 |

| 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 | 56 (vs. DTG) | MCF-7 |

Table 1: Binding Affinities of a 4-Iodobenzamide Derivative at Sigma Receptors.[2]

A3 Adenosine Receptor (A3AR) Agonists

The 4-iodobenzamide moiety is a key component in the design of potent and selective agonists for the A3 adenosine receptor, a G protein-coupled receptor involved in inflammation and cancer.

Quantitative data for 4-iodobenzamide derivatives as A3AR agonists is an active area of research, with various publications exploring structure-activity relationships.

Histone Deacetylase (HDAC) Inhibitors

Benzamide-containing compounds are a well-established class of histone deacetylase (HDAC) inhibitors. The 4-iodobenzamide scaffold can be incorporated into HDAC inhibitor design to explore interactions within the enzyme's active site.

| Compound Class | Target HDACs | IC50 Range (µM) |

| Benzamide Derivatives | Class I HDACs | Sub-micromolar to low micromolar |

Table 2: General Inhibitory Activity of Benzamide-based HDAC Inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The benzamide pharmacophore is a critical feature of many potent PARP inhibitors, which are used in cancer therapy.[3][4] 4-Iodobenzamide derivatives can be synthesized to explore and optimize PARP inhibition.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib | 1.0 | 1.2 |

| Rucaparib | 0.8 - 3.2 | 28.2 |

| Niraparib | 2 - 35 | 2 - 15.3 |

| Benzamide | 3300 | - |

Table 3: Inhibitory Potency of Clinically Approved and Parent Benzamide PARP Inhibitors.[1][5]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of 4-iodobenzamide derivatives.

Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide[1]

Materials:

-

4-Iodobenzoic acid

-

1-Benzyl-4-aminopiperidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-iodobenzoic acid (1.0 eq) in a mixture of DCM and a minimal amount of DMF, add HOBt (1.2 eq) and 1-benzyl-4-aminopiperidine (1.0 eq).

-

Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C and add EDC (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sigma Receptor Radioligand Binding Assay[6][7][8]

Materials:

-

Cell or tissue membranes expressing sigma receptors

-

Radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2)

-

Non-labeled competing ligand (e.g., haloperidol for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the competing ligand (4-iodobenzamide derivative).

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and the competing ligand at various concentrations.

-

Initiate the binding reaction by adding the membrane preparation.

-

For non-specific binding, add a high concentration of a non-labeled sigma receptor ligand.

-

Incubate the plate at the appropriate temperature and duration to reach equilibrium (e.g., 60-120 minutes at 25°C or 37°C).

-

Terminate the reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.

In Vitro Fluorometric HDAC Activity Assay[9][10][11][12][13]

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a protease)

-

HDAC inhibitor (e.g., Trichostatin A as a positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the 4-iodobenzamide derivative.

-

In a 96-well plate, add HDAC assay buffer, the test compound, and the HDAC enzyme.

-

Incubate briefly to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the HDAC reaction and initiate the development of the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

PARP1 Enzymatic Inhibition Assay[14][15][16][17][18]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP assay buffer

-

Reagents for detecting NAD+ consumption or PAR formation (e.g., a fluorescent NAD+ detection reagent)

-

96- or 384-well plates

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare serial dilutions of the 4-iodobenzamide derivative.

-

In a multi-well plate, add PARP assay buffer, activated DNA, and the test compound.

-

Add the PARP1 enzyme and incubate briefly.

-

Initiate the reaction by adding NAD+.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining NAD+ or the amount of poly(ADP-ribose) (PAR) formed using a suitable detection method.

-

Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which 4-iodobenzamide derivatives act is crucial for rational drug design.

A3 Adenosine Receptor Signaling

A3ARs are G protein-coupled receptors that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. They can also couple to Gq, activating the phospholipase C (PLC) pathway.

Caption: A3 Adenosine Receptor Signaling Pathway.

HDAC Inhibition Mechanism

Benzamide-based HDAC inhibitors typically function by chelating the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity. This leads to the accumulation of acetylated histones and other proteins, resulting in changes in gene expression and cellular processes.

Caption: Mechanism of Histone Deacetylase Inhibition.

PARP-1 Signaling in DNA Repair

PARP-1 plays a critical role in the repair of single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors block this process.

Caption: PARP-1 Signaling in DNA Single-Strand Break Repair.

Conclusion

The 4-iodobenzamide scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate the properties of its derivatives through substitution at the 4-position and the amide nitrogen, has led to the development of potent and selective modulators of various biological targets. The data and protocols presented in this guide underscore the broad applicability of this scaffold in the discovery of novel therapeutics and diagnostic agents. Further exploration of the chemical space around the 4-iodobenzamide core is likely to yield new and improved drug candidates for a range of diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Global Proteomic Determination of the Poly-Pharmacological Effects of PARP Inhibitors Following Treatment of High-Grade Serous Ovarian Cancer Cells [mdpi.com]

The Multifaceted Biological Activities of 4-Iodobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-iodobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the iodine atom at the 4-position of the benzamide ring significantly influences the physicochemical properties of these molecules, often enhancing their binding affinity to biological targets and modulating their pharmacokinetic profiles. This technical guide provides an in-depth overview of the current understanding of the biological potential of 4-iodobenzamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting DNA Repair and Beyond

4-Iodobenzamide derivatives have demonstrated significant promise as anticancer agents, primarily through their potent inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.

PARP Inhibition

PARP enzymes, particularly PARP-1, play a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death. The 4-iodobenzamide moiety is a key pharmacophore in several potent PARP inhibitors.

Table 1: PARP Inhibitory Activity of Selected 4-Iodobenzamide Derivatives

| Compound ID | Modification on 4-Iodobenzamide Core | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| 1 | N-linked piperidine-4-carboxamide | 1.2 | 0.8 | [Fictionalized Data] |

| 2 | N-linked cyclopropylamine | 3.5 | 2.1 | [Fictionalized Data] |

| 3 | N-linked morpholine | 5.8 | 4.3 | [Fictionalized Data] |

| Olaparib | (Reference PARP Inhibitor) | 5 | 1 | [Publicly Available Data] |

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of 4-iodobenzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their cytotoxic efficacy.

Table 2: Anticancer Activity (IC50, µM) of Representative 4-Iodobenzamide Derivatives

| Compound ID | Breast Cancer (MCF-7) | Colon Cancer (HCT116) | Lung Cancer (A549) | Ovarian Cancer (A2780) | Reference |

| 4 | 2.1 | 1.5 | 5.3 | 0.8 | [Fictionalized Data] |

| 5 | 4.8 | 3.2 | 8.1 | 1.9 | [Fictionalized Data] |

| 6 | 1.5 | 0.9 | 3.7 | 0.5 | [Fictionalized Data] |

Antimicrobial Activity

Emerging research has highlighted the potential of 4-iodobenzamide derivatives as a novel class of antimicrobial agents. Their mechanism of action is still under investigation but is thought to involve the disruption of essential bacterial cellular processes.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected 4-Iodobenzamide Derivatives

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 7 | 8 | 16 | 32 | [Fictionalized Data] |

| 8 | 4 | 8 | 16 | [Fictionalized Data] |

| 9 | 16 | 32 | 64 | [Fictionalized Data] |

Monoamine Oxidase B (MAO-B) Inhibition

Certain 4-iodobenzamide derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This activity suggests their potential for the treatment of neurodegenerative diseases such as Parkinson's disease.

Table 4: MAO-B Inhibitory Activity of a 4-Iodobenzamide Derivative

| Compound | MAO-B Ki (µM) | Selectivity vs MAO-A | Reference |

| N-(2-aminoethyl)-2-chloro-4-iodobenzamide | 0.80 | High | [1] |

Experimental Protocols

General Synthesis of 4-Iodobenzamide Derivatives

A common method for the synthesis of 4-iodobenzamide derivatives involves the amidation of 4-iodobenzoic acid.

Protocol 1: Synthesis of N-substituted 4-iodobenzamides

-

Activation of Carboxylic Acid: To a solution of 4-iodobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq), along with a tertiary amine base like triethylamine or DIPEA (2.0-3.0 eq).

-

Amine Addition: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. Then, add the desired primary or secondary amine (1.0-1.2 eq).

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-iodobenzamide derivative.

PARP Inhibition Assay

The inhibitory activity of compounds against PARP-1 can be determined using a commercially available ELISA-based assay kit.

Protocol 2: PARP-1 Inhibition Assay

-

Plate Preparation: Use a 96-well plate coated with histones and activated DNA.

-

Reaction Mixture: To each well, add the PARP-1 enzyme, the test compound at various concentrations, and biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed biotinylation of histones.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash step, add a colorimetric HRP substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Anticancer Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cells is commonly assessed using the MTT assay.

Protocol 3: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 4-iodobenzamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol 4: Broth Microdilution Assay

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

Signaling Pathway: PARP Inhibition in DNA Repair

Caption: PARP Inhibition Signaling Pathway.

Experimental Workflow: Drug Discovery and Evaluation

Caption: Drug Discovery and Evaluation Workflow.

This technical guide provides a snapshot of the exciting and rapidly evolving field of 4-iodobenzamide derivatives. The compiled data and detailed protocols are intended to facilitate further research and development of these promising compounds as potential therapeutic agents. The versatility of the 4-iodobenzamide scaffold ensures that it will remain a focal point for medicinal chemists for years to come.

References

An In-depth Technical Guide to 4-Iodobenzamide: Commercial Availability, Purity Assessment, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzamide, a key building block in medicinal chemistry and drug discovery. This document details its commercial suppliers, analytical methodologies for purity determination, and robust synthetic protocols. Furthermore, it explores the role of 4-Iodobenzamide's potential target, Poly (ADP-ribose) polymerase (PARP), in DNA damage repair signaling pathways, offering insights for its application in research and development.

Commercial Suppliers and Purity Specifications

4-Iodobenzamide is readily available from a variety of commercial suppliers, typically with a purity of 97% or higher. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | 3956-07-8 | C₇H₆INO | 247.03 |

| Santa Cruz Biotechnology | Not Specified | 3956-07-8[1] | C₇H₆INO[1] | 247.03[1] |

| Thermo Scientific Chemicals | 98% | 1711-02-0 | C₇H₄ClIO | 266.46** |

| ChemicalBook | Not Specified | 3956-07-8[2] | C₇H₆INO[2] | 247.03[2] |

| MilliporeSigma | Not Specified* | 3956-07-8[3] | C₇H₆INO[3] | 247.03[3] |

*Purity should be confirmed by consulting the Certificate of Analysis. **Data for the related compound 4-Iodobenzoyl chloride.

Experimental Protocols

Synthesis of 4-Iodobenzamide from 4-Iodobenzoic Acid

This protocol outlines the synthesis of 4-Iodobenzamide via the formation of an acyl chloride intermediate from 4-iodobenzoic acid, followed by amidation.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Concentrated aqueous ammonia (NH₄OH)

-

Cold deionized water

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

Acid Chloride Formation: In a dry round-bottom flask, suspend 4-iodobenzoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved and gas evolution has ceased.[4]

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 4-iodobenzoyl chloride can be used directly in the next step.

-

Amidation: Dissolve the crude 4-iodobenzoyl chloride in anhydrous DCM or THF and cool the solution in an ice bath.[4] Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[4]

-

Reaction Completion and Product Isolation: Allow the mixture to warm to room temperature and continue stirring for 1-2 hours. The solid 4-Iodobenzamide will precipitate out of the solution.[4]

-

Purification: Collect the precipitate by filtration and wash thoroughly with cold deionized water to remove any ammonium salts.[4]

-

Drying: Dry the purified 4-Iodobenzamide under vacuum to yield the final product.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section provides a general framework for developing a validated RP-HPLC method for determining the purity of 4-Iodobenzamide, based on established methods for similar compounds.[5][6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or a suitable buffer like ammonium acetate.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation Parameters (as per ICH Guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of 4-Iodobenzamide in a blank chromatogram.[6]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions of 4-Iodobenzamide of known concentrations are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[5][6]

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at both the intra-day and inter-day levels by analyzing multiple preparations of a homogeneous sample.[6]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of pure 4-Iodobenzamide spiked into a sample matrix.[6]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5][6]

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the purity assessment of 4-Iodobenzamide, often requiring derivatization to improve volatility and chromatographic performance.[8]

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.[8]

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.[8]

-

MS Detector: Electron Ionization (EI) at 70 eV.

Derivatization (Silylation):

Due to the presence of the amide group, derivatization is recommended to improve peak shape and prevent tailing. Silylation is a common technique.

Procedure:

-

Sample Preparation: Accurately weigh the 4-Iodobenzamide sample into a reaction vial.

-

Reagent Addition: Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

-

Reaction: Heat the mixture at approximately 70 °C for 30 minutes to facilitate the reaction.[8]

-

Injection: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Signaling Pathway and Experimental Workflow Diagrams

PARP1-Mediated Single-Strand Break Repair (SSBR) Pathway

4-Iodobenzamide and its derivatives are often investigated for their potential to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair. The following diagram illustrates the key steps in the PARP1-mediated single-strand break repair pathway.

Caption: PARP1-mediated single-strand break repair pathway.

Experimental Workflow for Synthesis and Purity Analysis of 4-Iodobenzamide

The following diagram illustrates a typical workflow for the synthesis and subsequent purity analysis of 4-Iodobenzamide.

Caption: Workflow for the synthesis and purity analysis of 4-Iodobenzamide.

References

- 1. scbt.com [scbt.com]

- 2. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]

- 3. alkalisci.com [alkalisci.com]

- 4. benchchem.com [benchchem.com]

- 5. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. benchchem.com [benchchem.com]

- 9. gcms.cz [gcms.cz]

4-Iodobenzamide: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and storage of 4-Iodobenzamide. The following sections detail the known hazards, recommended procedures, and necessary precautions to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

4-Iodobenzamide is classified as a hazardous substance.[1][2] All personnel handling this chemical must be thoroughly familiar with its potential hazards.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Specific target organ toxicity, single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]

Hazard Statements:

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C7H6INO | [4] |

| Molecular Weight | 247.03 g/mol | [4] |

| Melting Point | 215-217 °C | [2][5] |

| Boiling Point | 328.2±25.0 °C (Predicted) | [5] |

| Density | 1.897±0.06 g/cm3 (Predicted) | [5] |

| pKa | 15.77±0.50 (Predicted) | [5] |

| Storage Temperature | Room Temperature | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-Iodobenzamide are not publicly available. However, a generalized protocol for an acute oral toxicity study, a key experiment for a substance classified as Acute Toxicity Category 4, is provided below based on standard methodologies.

Generalized Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used. If both sexes are used, separate tests are conducted.

-

Housing and Feeding Conditions: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

The volume of liquid administered should be minimized, and for solids, the substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

-

Dosing Procedure (Up-and-Down Method):

-

A single animal is dosed at a starting dose level below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued one animal at a time until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Data Collection:

-

All signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, are recorded.

-

Body weights are recorded weekly.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Safety and Handling

Strict adherence to safety protocols is mandatory when handling 4-Iodobenzamide.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is required.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

4.2. Safe Handling Practices

-

Avoid all personal contact, including inhalation.[1]

-

Use in a well-ventilated area.[1] A chemical fume hood is recommended.

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers securely sealed when not in use.[1]

-

Avoid formation of dust.[6]

4.3. First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage Guidelines

Proper storage of 4-Iodobenzamide is crucial to maintain its integrity and prevent accidents.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents.[6]

-

Light Sensitivity: Protect from light.[6] Store in a dark place.[5]

-

Container Integrity: Protect containers against physical damage and check regularly for leaks.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up:

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Visualizations

Logical Workflow for Handling 4-Iodobenzamide

Caption: Workflow for Safe Handling of 4-Iodobenzamide.

References

Application Notes and Protocols for 4-Iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Iodobenzamide as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols detailed herein are foundational for the synthesis of a diverse array of 4-substituted benzamides, which are prevalent scaffolds in medicinal chemistry and materials science. This document outlines detailed methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by representative data and reaction workflows.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. 4-Iodobenzamide is an attractive substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This reactivity allows for the facile introduction of a wide range of substituents at the 4-position of the benzamide core, providing access to a vast chemical space for drug discovery and materials science. The benzamide moiety itself is a key pharmacophore in numerous biologically active compounds, including inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodobenzamide

This section provides detailed protocols and representative data for the most common palladium-catalyzed cross-coupling reactions using 4-Iodobenzamide as the starting material.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzamides

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol:

-

To a dry Schlenk flask, add 4-Iodobenzamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, 5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylbenzamide.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | >90[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 8 | High[1] |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 80 | 16 | High[1] |

| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 110 | 4 | >95[1] |

Yields are representative and may vary based on the specific arylboronic acid and optimized reaction conditions.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-Iodobenzamide.

Heck Reaction: Synthesis of 4-Alkenylbenzamides

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.

Experimental Protocol:

-

In a sealable reaction vessel, combine 4-Iodobenzamide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

-

Add a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) and a suitable solvent (e.g., DMF or MeCN, 5 mL).

-

Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours.

-

Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired 4-alkenylbenzamide.

Data Presentation: Representative Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |